molecular formula C17H12ClFN2O2 B2475458 2-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034341-48-3

2-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide

Cat. No. B2475458
CAS RN: 2034341-48-3
M. Wt: 330.74
InChI Key: PCFDMGRBQDRRIR-UHFFFAOYSA-N
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Description

The compound “2-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

While there are no direct synthesis methods available for the exact compound, there are related studies that might provide insights. For instance, a study on the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents . Another study discusses the synthesis of 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide .

Scientific Research Applications

Chemical Synthesis and Characterization

  • The synthesis and characterization of compounds involving chloro, fluoro, and pyridinyl groups are common in chemical research. For instance, compounds like 7-chloro-8-fluoro-4-phenyl-2,3,3a,4,5,9b-hexahydro­furo[3,2-c]quinoline have been obtained through imine Diels–Alder reactions, showcasing the versatility of chloro and fluoro substituents in organic synthesis (Ravikumar et al., 2004).

Bioisosteres in Drug Development

  • In the realm of drug development, chloro and fluoro substituents are often explored for their bioisosteric properties. For example, substituted furo[3,2-b]pyridines have been investigated as novel bioisosteres of 5-HT(1F) receptor agonists, demonstrating the role of fluoro-containing compounds in creating new therapeutic agents (Mathes et al., 2004).

Crystal Structure Analysis

  • Research into the crystal structures of fluorine and chlorine-containing compounds enhances understanding of molecular interactions and stability. The crystal structure analysis of compounds like 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide provides insights into hydrogen bonding patterns and molecular packing (Deng et al., 2013).

Luminescent Materials

  • Compounds containing benzamide ligands, such as BF2 complexes, have been synthesized and studied for their luminescent properties. This research is significant for developing materials with potential applications in organic electronics and bioimaging (Yamaji et al., 2017).

Metabolic Studies

  • Metabolic studies on compounds like 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)-phenyl)-4-(methylsulfonyl)-benzamide provide valuable data on absorption, distribution, metabolism, and excretion (ADME) profiles, crucial for drug development processes (Yue et al., 2011).

Future Directions

The future directions for research on “2-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. There is potential for this compound to be explored for newer therapeutic possibilities, as indicated by the biological potential of related indole derivatives .

properties

IUPAC Name

2-chloro-4-fluoro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c18-14-9-12(19)3-4-13(14)17(22)21-10-11-5-6-20-15(8-11)16-2-1-7-23-16/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFDMGRBQDRRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide

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